

## Visualizing Centanafadine Hydrochloride's Brain Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of imaging techniques used to visualize the brain uptake and transporter occupancy of **centanafadine hydrochloride**, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor. The primary focus is on Positron Emission Tomography (PET) imaging, a powerful in vivo technique for quantitative assessment of drug-target engagement in the central nervous system.

### Introduction

Centanafadine is an investigational non-stimulant medication being developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4] Its mechanism of action involves inhibiting the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT), with the highest affinity for NET.[1][5] Visualizing and quantifying the engagement of centanafadine with these transporters in the brain is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and confirming its mechanism of action in humans.[5] PET imaging has been instrumental in achieving this by measuring the occupancy of these transporters by centanafadine.[5][6][7]

# Key Imaging Technique: Positron Emission Tomography (PET)



PET is a functional imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure physiological processes in the body. In the context of centanafadine, specific radiotracers that bind to NET, DAT, and SERT are used to determine the degree to which the drug occupies these transporters after administration.[5]

# Experimental Workflow for Centanafadine Brain Occupancy PET Studies

The following diagram outlines a typical experimental workflow for a PET study investigating centanafadine's brain transporter occupancy.





Click to download full resolution via product page

**Caption:** Experimental workflow for a centanafadine PET study.



#### **Detailed Experimental Protocols**

The following protocols are based on a phase 1, adaptive-design PET study conducted in healthy male adults to investigate the occupancy of NET, DAT, and SERT by centanafadine.[5]

#### **Subject Preparation and Baseline Imaging**

- Subject Population: Healthy adult males.[5]
- Inclusion/Exclusion Criteria: Standard criteria for neuroimaging studies, ensuring subjects are free of neurological or psychiatric disorders and have no contraindications for PET or MRI.
- Magnetic Resonance Imaging (MRI): A baseline MRI scan of the brain is acquired for each subject to provide anatomical reference for the PET data analysis.[5]
- Baseline PET Scans: Prior to centanafadine administration, subjects undergo up to two baseline PET scans with different radiotracers to determine baseline transporter density.

#### **Centanafadine Dosing Regimen**

 Dosage: Subjects receive sustained-release centanafadine tablets. An example dosing regimen is 400 mg/day for 4 days.[5]

#### **PET Radiotracers**

The selection of appropriate radiotracers is critical for accurately measuring the occupancy of each transporter.

| Transporter | Radiotracer               |
|-------------|---------------------------|
| NET         | [¹¹C]MRB                  |
| DAT         | [ <sup>18</sup> F]FE-PE2I |
| SERT        | [¹¹C]DASB                 |

Table 1: Radiotracers for Centanafadine PET Imaging.[5]



#### **Post-Dosing PET Imaging**

- Timing: Following the final dose of centanafadine, subjects undergo a series of up to three PET scans at different time points to capture the time course of transporter occupancy.[5]
   Example time points include:
  - 2–3 hours post-dose
  - 4–6 hours post-dose
  - 25–29 hours post-dose
- Ligand Administration: Each PET scan involves the injection of a specific radiotracer. The
  injected radioactivity is carefully controlled, for example, approximately 555 MBq per
  injection of [<sup>11</sup>C]MRB and [<sup>11</sup>C]DASB, and 222 MBq per injection of [<sup>18</sup>F]FE-PE2I.[5]

#### **Plasma Sampling and Analysis**

- Blood Draws: Venous blood samples are collected before, during, and after each post-dose
   PET scan to measure the plasma concentration of centanafadine.[5]
- Bioanalysis: Plasma samples are analyzed using a validated analytical method to determine centanafadine concentrations.

#### **Image Analysis and Occupancy Calculation**

- Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI scans for brain regions known to have high densities of the target transporters.[5]
  - NET: Locus coeruleus, thalamus, and cerebellum.
  - DAT: Caudate, putamen, and ventral striatum.
  - SERT: Amygdala, caudate, putamen, thalamus, hippocampus, and various cortical regions.[5]
- Time-Activity Curves (TACs): TACs are generated for each ROI to show the uptake and washout of the radiotracer over time.[5]



- Transporter Occupancy (TO) Calculation: Transporter occupancy is calculated by comparing the binding potential (BPND) of the radiotracer at baseline and after centanafadine administration using the following formula:
  - TO (%) = 100 \* (BPND\_baseline BPND\_postdose) / BPND\_baseline

#### **Quantitative Data Summary**

The following tables summarize the quantitative findings from a key PET study on centanafadine.

| Centanafadine Plasma Concentration (ng/mL) | NET Occupancy | DAT Occupancy | SERT Occupancy |
|--------------------------------------------|---------------|---------------|----------------|
|                                            | (%)           | (%)           | (%)            |
| 221–2580                                   | 40–68         | 22–58         | 12–59          |

Table 2: Transporter Occupancy Ranges at Post-Dose Scan 1.[5]

| Parameter              | NET      | DAT                 | SERT                 |
|------------------------|----------|---------------------|----------------------|
| IC50 (ng/mL)           | 358 ± 73 | 1580 ± 186          | 1760 ± 309           |
| In Vivo Affinity Ratio | -        | NET/DAT: 11.9 ± 6.0 | NET/SERT: 13.3 ± 7.0 |

Table 3: Estimated IC50 and In Vivo Affinity Ratios for Centanafadine.[5]

### **Signaling Pathway of Centanafadine**

Centanafadine's primary mechanism of action is the inhibition of neurotransmitter reuptake transporters. The diagram below illustrates this process.





Click to download full resolution via product page

Caption: Centanafadine's mechanism of action.

#### Conclusion

PET imaging is a valuable tool for visualizing and quantifying the brain uptake and transporter occupancy of **centanafadine hydrochloride**. The detailed protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret imaging studies for centanafadine and other CNS-active compounds. These studies are essential for confirming target engagement and understanding the in vivo pharmacology of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of Centanafadine for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]
- 3. Otsuka Pharmaceutical unveils Phase 3 studies of Centanafadine for treating Attention Deficit Hyperactivity Disorder in children and teenagers [synapse.patsnap.com]
- 4. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3
  Trials of Centanafadine as a Treatment for Adolescents and Children with AttentionDeficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 5. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Thorough QT Trial Using Concentration-QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Visualizing Centanafadine Hydrochloride's Brain Uptake: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606595#imaging-techniques-to-visualize-centanafadine-hydrochloride-s-brain-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com